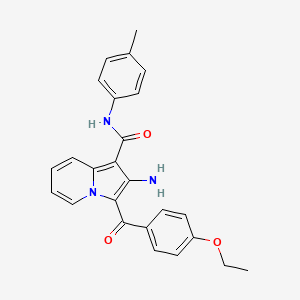![molecular formula C17H17N3O3S2 B2901101 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 895803-32-4](/img/structure/B2901101.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a pyridazine ring substituted with an ethoxy group, a phenyl ring, and a thiophene sulfonamide moiety. Its multifaceted structure allows for diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or diester.
Ethoxylation: Introduction of the ethoxy group onto the pyridazine ring can be achieved via nucleophilic substitution reactions using ethyl halides.
Coupling with Phenyl Ring: The phenyl ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated pyridazine.
Formation of Thiophene Sulfonamide: The thiophene ring is synthesized separately and then sulfonylated using sulfonyl chlorides. The final step involves coupling the thiophene sulfonamide with the substituted pyridazine-phenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings.
Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Coupling Reactions: Larger, more complex organic molecules.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The sulfonamide group is known to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.
相似化合物的比较
Similar Compounds
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The ethoxy group on the pyridazine ring and the sulfonamide moiety are particularly noteworthy for their roles in modulating the compound’s properties.
属性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-23-16-9-8-15(18-19-16)13-5-4-6-14(11-13)20-25(21,22)17-10-7-12(2)24-17/h4-11,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKIYMMYLEPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2901019.png)
![N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2901020.png)




![2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2901026.png)

![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/new.no-structure.jpg)
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)
![8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2901032.png)


